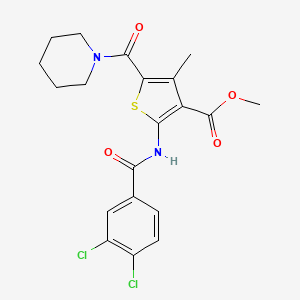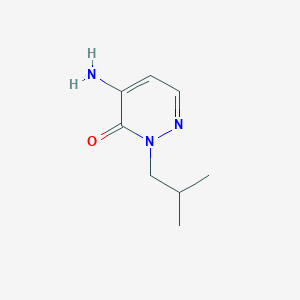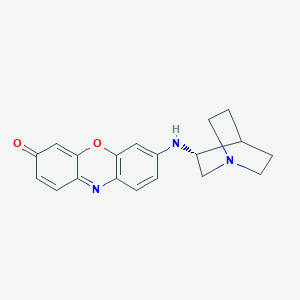
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one est un composé chimique de formule moléculaire C12H16O4 et d'un poids moléculaire de 224,25 g/mol Il appartient à la famille des pyranones, caractérisée par un cycle pyranne fusionné à un groupe cétone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d'un chlorure de butyryle avec un précurseur de pyranone substitué par l'hydroxypropyle en présence d'une base . La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse et garantir un rendement élevé.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour l'efficacité, le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour maintenir des conditions de réaction constantes .
Analyse Des Réactions Chimiques
Types de réactions
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Les groupes carbonyle peuvent être réduits en alcools.
Substitution : Les atomes d'hydrogène du cycle pyranne peuvent être substitués par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Des agents halogénants comme le brome (Br2) et des agents chlorants comme le chlorure de thionyle (SOCl2) sont utilisés.
Principaux produits formés
Oxydation : Formation de 3-butyryl-4-oxo-6-propyl-2H-pyran-2-one.
Réduction : Formation de 3-butyryl-4-hydroxy-6-propyl-2H-pyran-2-ol.
Substitution : Formation de dérivés halogénés tels que la 3-butyryl-4-hydroxy-6-bromo-2H-pyran-2-one.
Applications De Recherche Scientifique
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one présente une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antioxydantes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement de certaines maladies.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur enzymatique, affectant divers processus biochimiques. Ses groupes hydroxyle et carbonyle jouent un rôle crucial dans la liaison aux molécules cibles, influençant ainsi leur activité .
Mécanisme D'action
The mechanism of action of 3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its hydroxyl and carbonyl groups play a crucial role in binding to target molecules, thereby influencing their activity .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Butyryl-4-hydroxy-6-méthyl-2H-pyran-2-one : Structure similaire mais avec un groupe méthyle au lieu d'un groupe propyle.
4-Hydroxy-5,6-dihydro-2H-pyran-2-one : Manque les groupes butyryle et propyle, ce qui donne des propriétés chimiques différentes.
2H-Pyran-2-one, 3-acétyl-4-hydroxy-6-méthyl- : Contient un groupe acétyle au lieu d'un groupe butyryle.
Unicité
3-Butyryl-4-hydroxy-6-propyl-2H-pyran-2-one est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
3-butanoyl-4-hydroxy-6-propylpyran-2-one |
InChI |
InChI=1S/C12H16O4/c1-3-5-8-7-10(14)11(12(15)16-8)9(13)6-4-2/h7,14H,3-6H2,1-2H3 |
Clé InChI |
BUBOFHGDORBTTP-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=O)O1)C(=O)CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B11780602.png)

![2-(3-Bromophenyl)benzo[d]oxazole-5-carboxamide](/img/structure/B11780613.png)


![2-(1-Ethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B11780621.png)
![6-Methyl-8-oxo-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11780631.png)



